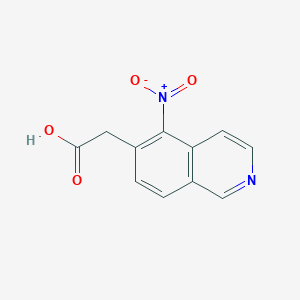

(5-Nitro-isoquinolin-6-yl)-acetic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O4 |

|---|---|

Molecular Weight |

232.19 g/mol |

IUPAC Name |

2-(5-nitroisoquinolin-6-yl)acetic acid |

InChI |

InChI=1S/C11H8N2O4/c14-10(15)5-7-1-2-8-6-12-4-3-9(8)11(7)13(16)17/h1-4,6H,5H2,(H,14,15) |

InChI Key |

YSQNEBVMVZUDHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Nitro Isoquinolin 6 Yl Acetic Acid and Its Congeners

Strategies for the Construction of the Isoquinoline (B145761) Core

The synthesis of the isoquinoline ring system, a privileged scaffold in medicinal chemistry, has been the subject of extensive research for over a century. organic-chemistry.org Methodologies range from venerable name reactions that form the bedrock of heterocyclic chemistry to modern, metal-catalyzed annulations that offer enhanced efficiency and scope.

Classical and Modern Annulation Reactions for Isoquinoline Ring Formation

The foundational methods for isoquinoline synthesis involve the intramolecular cyclization of substituted β-phenylethylamines or related precursors. Three such classical reactions are paramount: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of a β-arylethylamide. wikipedia.orgnrochemistry.com The reaction is typically promoted by a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under reflux conditions. nrochemistry.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution first yields a 3,4-dihydroisoquinoline, which can then be dehydrogenated (aromatized) using a catalyst like palladium on carbon (Pd/C) or selenium to furnish the final isoquinoline ring. nrochemistry.com The reaction is most effective when the aromatic ring is activated with electron-donating groups. nrochemistry.com

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.org This reaction, a special case of the Mannich reaction, proceeds via an electrophilic iminium ion intermediate. wikipedia.org While traditionally requiring heat and strong acid, modern protocols have been developed that can proceed under milder conditions, sometimes even without an acid catalyst, particularly when the aromatic ring is highly nucleophilic (e.g., an indole). organic-chemistry.orgwikipedia.org For less activated phenyl rings, harsher conditions are generally necessary. wikipedia.org The initial product is a 1,2,3,4-tetrahydroisoquinoline, which requires oxidation to achieve the aromatic isoquinoline core.

The Pomeranz-Fritsch reaction (and its modifications) provides a more direct route to the aromatic isoquinoline scaffold. wikipedia.orgthermofisher.com In its classic form, it involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com Concentrated sulfuric acid is a common catalyst for this transformation. thermofisher.com Key modifications, such as the Schlittler-Muller and Bobbitt variations, expand the reaction's utility to produce C1-substituted isoquinolines or tetrahydroisoquinolines, respectively. thermofisher.com

Modern approaches often leverage transition-metal catalysis to achieve isoquinoline ring formation under milder conditions and with greater functional group tolerance. These can include palladium- or rhodium-catalyzed C-H activation and annulation sequences, providing novel entry points to diversely substituted isoquinoline and isoquinolone systems. organic-chemistry.orgresearchgate.net

Table 1: Overview of Classical Isoquinoline Annulation Reactions

| Reaction Name | Starting Materials | Key Reagents/Conditions | Primary Product |

| Bischler-Napieralski | β-Arylethylamide | POCl₃ or P₂O₅, reflux; then oxidation (e.g., Pd/C) | 3,4-Dihydroisoquinoline |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA), heat; then oxidation | 1,2,3,4-Tetrahydroisoquinoline |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Strong acid (e.g., H₂SO₄), heat | Isoquinoline |

Regioselective Synthesis Approaches to 5-Nitroisoquinoline (B18046) Scaffolds

The introduction of a nitro group at the C-5 position of the isoquinoline ring is a critical step in the synthesis of the target compound. This can be achieved either by direct nitration of a pre-formed isoquinoline precursor or by constructing the isoquinoline ring from an already nitrated starting material.

The direct electrophilic nitration of unsubstituted isoquinoline typically occurs under harsh acidic conditions, most commonly using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). dtic.milyoutube.com This reaction, however, is not perfectly regioselective and generally produces a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline as the major products. dtic.mil The regioselectivity is governed by the electronic properties of the protonated isoquinoline ring, which directs the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich benzene (B151609) portion of the heterocycle. Separating the resulting isomers can be challenging, often requiring careful chromatography or crystallization.

Regioselectivity can be influenced by existing substituents on the ring. For related heterocyclic systems like tetrahydroquinoline, the presence and nature of an N-protecting group can significantly alter the position of nitration. researchgate.net This highlights the principle that modifying the electronic and steric environment of the substrate is a key strategy for controlling the outcome of electrophilic substitution.

To circumvent the regioselectivity issues of direct nitration, alternative strategies are often employed. One powerful approach is to begin with a commercially available, appropriately substituted benzene derivative and construct the isoquinoline ring onto it. For instance, a nitrated phenylethylamine could be used as a substrate in a Bischler-Napieralski or Pictet-Spengler reaction, thereby installing the nitro group in a defined position from the outset. materialsciencejournal.org

Another alternative involves using different nitrating reagents or reaction mechanisms. Nucleophilic nitration methods have been developed for aza-aromatic compounds. For example, a mild, one-step protocol for the nitration of isoquinoline at the C-1 position uses potassium nitrite (B80452) and acetic anhydride (B1165640) in DMSO. dtic.mil While this provides a different regioisomer, it demonstrates that non-electrophilic pathways are viable. Furthermore, modern palladium-catalyzed methods for the nitration of aryl chlorides and triflates offer a route to nitroaromatics that may not be accessible through traditional protocols, providing another potential avenue for the synthesis of specific nitroisoquinoline precursors. organic-chemistry.org A particularly useful precursor, 5-bromo-8-nitroisoquinoline , can be synthesized in a convenient one-pot procedure from isoquinoline, which involves bromination followed by nitration. orgsyn.org This intermediate is valuable for subsequent functionalization.

Introduction and Functionalization of the Acetic Acid Side Chain at Position 6

With the 5-nitroisoquinoline core established, the final key transformation is the introduction of the acetic acid group at the C-6 position. This is typically achieved through modern carbon-carbon bond-forming reactions, which offer a robust and versatile toolkit for modifying aromatic systems.

Carbon-Carbon Bond Formation Methodologies at C-6 of the Isoquinoline System

The most logical and efficient strategy for installing a side chain at C-6 of a 5-nitroisoquinoline is to employ a palladium-catalyzed cross-coupling reaction. This requires a precursor that has a leaving group, such as a halogen, at the target position. The compound 6-Bromo-5-nitro-isoquinoline , which is commercially available, serves as an ideal starting material for this purpose. chemicalbook.com Several powerful cross-coupling reactions are suitable for this transformation.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org In this context, 6-bromo-5-nitro-isoquinoline could be coupled with a protected alkyne, such as trimethylsilylacetylene . The resulting 6-(trimethylsilylethynyl)-5-nitro-isoquinoline can then be deprotected to yield the terminal alkyne. Subsequent hydration of the alkyne moiety, for example via an acid-catalyzed or mercury-catalyzed reaction, would generate a methyl ketone, which could be oxidized (e.g., via haloform reaction) to the desired carboxylic acid. A more direct route would involve the hydration of the alkyne to an aldehyde, followed by oxidation.

The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com To form the acetic acid side chain, 6-bromo-5-nitro-isoquinoline could be reacted with an acrylate (B77674) ester, such as methyl acrylate or ethyl acrylate . This would yield a methyl or ethyl (5-nitro-isoquinolin-6-yl)-acrylate. The final step would be the reduction of the carbon-carbon double bond of the acrylate moiety to give the corresponding saturated ester, followed by hydrolysis to yield (5-Nitro-isoquinolin-6-yl)-acetic acid.

The Suzuki-Miyaura coupling reaction creates a C-C bond between an organoboron compound (like a boronic acid or boronic ester) and an organohalide, catalyzed by a palladium complex. researchgate.netnih.gov This method is widely used due to its mild conditions and high functional group tolerance. For this synthesis, 6-bromo-5-nitro-isoquinoline could be coupled with a suitable boron reagent containing the two-carbon acid synthon, such as a boronic ester derivative of ethyl acetate. Subsequent hydrolysis of the ester group would afford the target molecule.

Table 2: C-C Bond Formation Strategies for C-6 Functionalization

| Reaction Name | Reagent for Coupling with 6-Bromo-5-nitro-isoquinoline | Intermediate Functional Group | Key Subsequent Steps |

| Sonogashira Coupling | Terminal Alkyne (e.g., Trimethylsilylacetylene) | Alkyne | Deprotection (if needed), Hydration, Oxidation |

| Heck Reaction | Acrylate Ester (e.g., Methyl Acrylate) | α,β-Unsaturated Ester | Double bond reduction, Ester hydrolysis |

| Suzuki-Miyaura Coupling | Boronic Acid/Ester of an Acetic Acid Synthon | Ester | Ester hydrolysis |

Synthetic Transformations for Acetic Acid Derivatization

A crucial step in the synthesis of the target molecule is the introduction of the acetic acid moiety at the 6-position of the 5-nitroisoquinoline core. A key and commercially available intermediate for this transformation is 6-Bromo-5-nitroisoquinoline . sigmaaldrich.comchemicalbook.com This halo-isoquinoline serves as a versatile handle for various carbon-carbon bond-forming reactions.

One of the most powerful methods for this purpose is the Palladium-catalyzed cross-coupling reaction . For instance, a Suzuki coupling reaction can be employed to couple 6-Bromo-5-nitroisoquinoline with a suitable boron-containing reagent. nih.govresearchgate.net A plausible route involves the use of a protected form of a two-carbon synthon, such as an MIDA (N-methyliminodiacetic acid) boronate ester of acetaldehyde, which upon successful coupling and subsequent oxidation would yield the desired acetic acid derivative.

Alternatively, a Sonogashira coupling reaction could be utilized. organic-chemistry.org This would involve the coupling of 6-Bromo-5-nitroisoquinoline with a protected acetylene (B1199291), such as trimethylsilylacetylene. Subsequent deprotection and hydration of the resulting alkyne would furnish the corresponding acetyl group, which can then be oxidized to the acetic acid.

Another potential, albeit less direct, method involves the conversion of a 6-acetyl derivative. Should 6-Acetyl-5-nitroisoquinoline be accessible, the Willgerodt-Kindler reaction offers a pathway to the corresponding thioamide, which can then be hydrolyzed to the target carboxylic acid.

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of the isoquinoline core itself can be achieved through several classic named reactions, which can be adapted for a convergent or divergent approach. In a convergent synthesis , the substituted benzene and pyridine (B92270) rings are prepared separately and then fused together. Conversely, a divergent synthesis would involve the construction of a common isoquinoline intermediate that is later functionalized in different ways.

The Pomeranz-Fritsch reaction is a prominent method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzaldehyde and a 2,2-dialkoxyethylamine. nih.govwikipedia.orgorganicreactions.orgresearchgate.net To achieve the desired substitution pattern, one could start with a suitably substituted benzaldehyde, for example, a 3-bromo-4-nitrobenzaldehyde, though the regioselectivity of the cyclization would need to be carefully controlled.

Another cornerstone in isoquinoline synthesis is the Bischler-Napieralski reaction , which involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride. organic-chemistry.orgwikipedia.orgrsc.org For the synthesis of a precursor to our target molecule, a phenylethylamine with the appropriate substitution pattern on the aromatic ring would be required. The reaction initially yields a 3,4-dihydroisoquinoline, which would then need to be oxidized to the aromatic isoquinoline.

These classical methods allow for the synthesis of a variety of substituted isoquinolines, providing a platform for the divergent synthesis of numerous congeners of this compound by varying the initial building blocks.

Advanced Synthetic Methodologies for Derivatization

Modern synthetic organic chemistry offers a range of advanced techniques that can be applied to the synthesis and derivatization of the isoquinoline scaffold, often with improved efficiency and environmental compatibility.

Multicomponent Reactions in Isoquinoline Chemistry

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. Several MCRs have been developed for the synthesis of isoquinoline and related heterocyclic systems. These reactions offer a rapid and convergent route to complex molecular architectures and are well-suited for the generation of chemical libraries of isoquinoline derivatives. While a direct MCR for this compound is not established, the development of new MCRs that could assemble the core with the desired functionalities in a single step is an active area of research.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be envisioned. The use of palladium-catalyzed cross-coupling reactions, while powerful, often involves toxic and expensive catalysts and ligands. Research into developing more sustainable catalyst systems, such as those based on more abundant and less toxic metals or even metal-free conditions, is ongoing.

Furthermore, the choice of solvents and reagents is critical. The use of safer, recyclable solvents and the minimization of waste are key tenets of green chemistry. For instance, performing reactions in aqueous media or under solvent-free conditions, where possible, would significantly improve the environmental profile of the synthesis. The development of catalytic, atom-economical reactions, such as direct C-H functionalization, to install the required substituents would also represent a significant advancement in the green synthesis of this and related compounds.

Chemical Reactivity and Transformations of 5 Nitro Isoquinolin 6 Yl Acetic Acid

Reactivity of the Nitro Group at Position 5

The nitro group is a versatile functional group that is central to the reactivity of the molecule. It strongly deactivates the aromatic system towards electrophilic attack while simultaneously activating it for nucleophilic substitution. Furthermore, the nitro group itself can undergo various chemical transformations, most notably reduction.

The reduction of the nitro group on the isoquinoline (B145761) scaffold is a common and synthetically useful transformation, providing access to the corresponding 5-aminoisoquinoline (B16527) derivatives. These amines are crucial intermediates in the synthesis of a wide array of more complex molecules. Several methods are available for this reduction, allowing for tolerance of other functional groups.

Commonly employed methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C). alfa-chemistry.com Chemical reductants are also highly effective. For instance, stannous chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting nitroquinolines and their derivatives to the respective amino compounds with high yields. nih.gov Other reagents like titanium(III) chloride can also achieve this transformation. alfa-chemistry.com

Under certain specific reaction conditions, particularly during some nucleophilic substitution reactions, partial reduction or transformation of the nitro group can lead to the formation of nitroso derivatives. For example, the reaction of 5-nitroisoquinoline (B18046) with certain amide anions in anhydrous DMSO can yield 6-substituted-5-nitrosoisoquinoline products alongside the expected nitro-substituted compounds. iust.ac.ir

Table 1: Selected Reagents for the Reduction of Nitroarenes

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenation | Amino derivative |

| SnCl₂ | Acidic medium (e.g., HCl) | Amino derivative |

| Hydrazine/FeCl₃ | - | Amino derivative alfa-chemistry.com |

The presence of the potent electron-withdrawing nitro group at position 5 renders the isoquinoline ring system, particularly the carbocyclic part, susceptible to nucleophilic attack. This type of reaction, often a nucleophilic aromatic substitution of hydrogen (SNH), is a powerful tool for C-C or C-N bond formation. The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack. nih.govrsc.org

This activation is most pronounced at the positions ortho and para to the nitro group. In the case of (5-Nitro-isoquinolin-6-yl)-acetic acid, the C6 position is already substituted, leaving the ortho C4 and the para C8 positions as the most likely sites for nucleophilic attack. However, the existing acetic acid group at C6 can sterically hinder attack at adjacent positions.

Studies on 5-nitroisoquinoline have shown that amidation via SNH reactions can occur. iust.ac.ir Depending on the reaction conditions (e.g., the presence or absence of water), the substitution can be directed to different positions. For example, reaction with amide anions in anhydrous conditions can lead to a mixture of substitution at the C8 position and substitution at the C6 position (which involves transformation to a nitroso group). iust.ac.ir The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a specific type of SNH where a nucleophile carrying a leaving group attacks the aromatic ring, with subsequent elimination of the leaving group and a ring proton. nih.gov This has been studied on nitroquinoline systems, demonstrating that the nitro group effectively directs the incoming nucleophile. nih.govresearchgate.net

Chemical Transformations of the Acetic Acid Moiety

The acetic acid group at position 6 provides a handle for a variety of classical carboxylic acid reactions. These transformations allow for the extension of the side chain and the introduction of new functional groups.

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are valuable for modifying the compound's properties or for further synthetic elaboration.

Esterification: Standard esterification methods are applicable. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common approach. masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in large excess. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then reacts rapidly with an alcohol to form the ester. wikipedia.org

Amidation: The direct reaction between a carboxylic acid and an amine is typically inefficient as it forms a stable ammonium (B1175870) carboxylate salt. libretexts.org Therefore, amide formation usually requires the use of coupling agents. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) are effective for coupling carboxylic acids with primary or secondary amines to yield amides under mild conditions. nih.gov This method is suitable for a wide range of substrates, including electron-deficient amines. nih.gov Conversion of the carboxylic acid to its acyl chloride or acid anhydride (B1165640) is another robust method for preparing amides. libretexts.org

Table 2: Common Methods for Ester and Amide Formation

| Transformation | Reagents | Key Features |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium process (Fischer Esterification). masterorganicchemistry.com |

| Esterification | 1. SOCl₂ or (COCl)₂; 2. Alcohol | Proceeds via a reactive acyl chloride intermediate. |

| Amidation | Amine, Coupling Agents (e.g., EDC, HOBt) | Mild conditions, high yields, broad substrate scope. nih.gov |

The methylene (B1212753) group (the α-carbon) of the acetic acid side chain is positioned between the isoquinoline ring and the carbonyl group. The hydrogens on this carbon are acidic and can be removed by a base to form an enolate, or they can be substituted via other pathways.

α-Halogenation: Carboxylic acids containing α-hydrogens can undergo halogenation at the alpha position through the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.comwikipedia.orgdoubtnut.com This reaction involves treating the carboxylic acid with bromine (Br₂) or chlorine (Cl₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or phosphorus trichloride (B1173362) (PCl₃). chemistrysteps.com The reaction proceeds by first converting a small amount of the carboxylic acid into an acyl halide. This acyl halide then enolizes, and the enol attacks the halogen. The resulting α-halo acyl halide can then be hydrolyzed by water or react with another molecule of the carboxylic acid to yield the final α-halo carboxylic acid and regenerate the acyl halide catalyst. wikipedia.orgbyjus.com

α-Alkylation: While direct alkylation of the α-carbon of a carboxylic acid is difficult, it can be achieved. The process typically involves deprotonation of the α-carbon with a very strong base, such as lithium diisopropylamide (LDA), to form a dianion, followed by reaction with an alkyl halide. libretexts.org A more common strategy involves first converting the carboxylic acid to an ester. The resulting ester can then be treated with a strong base (like LDA) to generate an enolate, which acts as a nucleophile and can be alkylated by reacting it with a suitable electrophile, such as an alkyl halide, in an SN2 reaction. youtube.comyoutube.com The strongly electron-withdrawing nitroisoquinoline core would be expected to increase the acidity of the α-protons, potentially facilitating enolate formation.

Reactivity Profile of the Isoquinoline Heterocycle

The isoquinoline ring is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. Its reactivity is a composite of these two constituent rings, further modulated by the substituents present.

Electrophilic Aromatic Substitution: In general, electrophilic substitution on isoquinoline occurs preferentially on the more electron-rich benzene ring rather than the electron-deficient pyridine ring. quimicaorganica.orgyoutube.com The preferred positions of attack are C5 and C8, as substitution at these sites leads to the most stable cationic intermediates (Wheland intermediates) where the aromaticity of the pyridine ring can be preserved. quimicaorganica.orgimperial.ac.uk In this compound, the presence of the powerful deactivating nitro group at C5 would make any further electrophilic substitution extremely difficult and require harsh reaction conditions. The acetic acid group at C6 is also weakly deactivating.

Nucleophilic Substitution: Conversely, the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom. iust.ac.ir Nucleophilic substitution on the unsubstituted isoquinoline ring occurs most readily at the C1 position. quimicaorganica.orgquora.com The formation of a stable anionic intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom, drives this regioselectivity. quimicaorganica.orgquora.com For this compound, the electron-withdrawing effect of the nitro group on the adjacent ring would further increase the electrophilicity of the C1 position, enhancing its susceptibility to attack by strong nucleophiles.

Electrophilic and Nucleophilic Reactions on the Isoquinoline Skeleton

The reactivity of the isoquinoline skeleton in this compound towards electrophilic and nucleophilic attack is a nuanced subject, heavily influenced by the directing effects of the nitro group and the inherent electronic properties of the fused ring system.

Electrophilic Aromatic Substitution:

Under neutral conditions, studies on the electrophilic reactivity of the isoquinoline molecule indicate the following positional reactivity order: 4 > 5 = 7 > 8 > 6 > 3 > 1. rsc.org The presence of the nitro group at C-5 and the acetic acid group at C-6 would further modify this reactivity profile, likely making electrophilic substitution challenging.

Nucleophilic Aromatic Substitution:

The isoquinoline nucleus, particularly the pyridine ring, is susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group. In general, nucleophilic substitution on isoquinoline occurs preferentially at the C-1 position. gcwgandhinagar.comquora.com The presence of a nitro group, especially ortho or para to a potential leaving group, strongly activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org

In the case of 5-nitroisoquinoline derivatives, nucleophilic attack is highly favored. For instance, direct amination of 5-nitroisoquinoline can occur, demonstrating the compound's susceptibility to nucleophiles. mdpi.com The nitro group activates the aromatic ring to nucleophilic attack, and the reaction can proceed via a vicarious nucleophilic substitution (VNS) of hydrogen. nih.gov Studies have shown that the reaction of 5-nitroisoquinoline with N-anions of amides and ureas can lead to substitution at the C-8 or C-6 positions, depending on the reaction conditions. mdpi.com The formation of a stabilized intermediate, known as a Meisenheimer complex, is a key feature of these reactions. numberanalytics.comnih.gov

The acetic acid moiety at the C-6 position of this compound could potentially be displaced under harsh nucleophilic conditions, although the primary sites of nucleophilic attack are expected to be on the pyridine ring or at positions activated by the nitro group.

Interactive Data Table: Reactivity of the Isoquinoline Ring

| Reaction Type | Preferred Position (Unsubstituted Isoquinoline) | Influence of 5-Nitro Group | Influence of 6-Acetic Acid Group |

| Electrophilic Substitution | C-5 and C-8 quimicaorganica.org | Strong deactivation of the benzene ring. Directs to C-7 (meta). | Weakly deactivating. |

| Nucleophilic Substitution | C-1 gcwgandhinagar.comquora.com | Strong activation of the ring, particularly at positions ortho and para to the nitro group. | Potential leaving group under harsh conditions. |

Ring-Opening and Rearrangement Reactions of Isoquinoline Derivatives

The isoquinoline ring system can undergo a variety of ring-opening and rearrangement reactions, often initiated by reaction at the nitrogen atom or by photolysis. While specific data on this compound is limited, the behavior of related isoquinoline derivatives provides insight into potential transformations.

Ring-Opening Reactions:

Ring-opening of the isoquinoline nucleus can be achieved under specific conditions. For example, the photolysis of tetrazolo[5,1-a]isoquinoline leads to ring opening to form o-cyanophenylketenimine. nih.gov This type of transformation is driven by the extrusion of nitrogen from the fused tetrazole ring, leading to a nitrene intermediate that subsequently rearranges.

Another pathway for ring modification involves the reaction of the isoquinoline nitrogen. For instance, the reaction of isoquinoline with sodamide can lead to a ring-opening and ring-closing sequence, although this is more of a rearrangement than a simple ring opening. youtube.com

Rearrangement Reactions:

Isoquinoline derivatives are known to undergo several important rearrangement reactions.

Reissert Reaction: Isoquinolines react with acyl chlorides and a cyanide source (like potassium cyanide or trimethylsilyl (B98337) cyanide) to form N-acyl-1-cyano-1,2-dihydroisoquinolines, known as Reissert compounds. wikipedia.orgshahucollegelatur.org.inclockss.org These intermediates are versatile and can be hydrolyzed to yield isoquinoline-1-carboxylic acids or used in various other synthetic transformations. wikipedia.org The presence of the nitro group in this compound may affect the yield of the Reissert reaction, as some nitroquinolines have been reported to give low yields in related transformations.

Rearrangement of Isoquinoline-N-oxides: Isoquinoline-N-oxides, formed by the oxidation of the isoquinoline nitrogen, can undergo rearrangement reactions. For example, the Boekelheide reaction involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, and analogous reactions can occur with isoquinoline derivatives. wikipedia.org The rearrangement of substituted isoquinoline-N-oxides with arenesulfonyl chlorides has also been studied, clarifying the migration of the arenesulfonoxy group. capes.gov.br The oxidation of the nitrogen in this compound would likely form the corresponding N-oxide, which could then be a substrate for such rearrangements.

von Braun Reaction: This reaction involves the treatment of a tertiary amine with cyanogen (B1215507) bromide, leading to the cleavage of a carbon-nitrogen bond and the formation of an organocyanamide. wikipedia.org While this reaction is typically applied to tertiary amines, related transformations can occur with heterocyclic systems.

Interactive Data Table: Notable Reactions of Isoquinoline Derivatives

| Reaction Name | Reagents | Product Type | Applicability to this compound |

| Reissert Reaction | Acyl chloride, KCN or (CH₃)₃SiCN wikipedia.orgshahucollegelatur.org.inclockss.org | N-acyl-1-cyano-1,2-dihydroisoquinoline wikipedia.org | Potentially applicable, though the nitro group might reduce yields. |

| Rearrangement of N-oxides | Peroxy acids (to form N-oxide), then heat or other reagents wikipedia.orgcapes.gov.br | Substituted isoquinolones or other rearranged products | The nitrogen can be oxidized to the N-oxide, which can then undergo rearrangement. |

| von Braun Reaction | Cyanogen bromide wikipedia.org | Organocyanamide (from tertiary amines) | Not directly applicable, but illustrates cleavage reactions at the nitrogen. |

Structure Activity Relationship Sar Studies of 5 Nitro Isoquinolin 6 Yl Acetic Acid Analogs

Impact of the Nitro Group on Biological Activity and Molecular Recognition

The nitro group is a pivotal functional group in medicinal chemistry, known for profoundly influencing the electronic and physicochemical properties of a molecule. nih.govsvedbergopen.com In the context of (5-Nitro-isoquinolin-6-yl)-acetic acid, its presence is fundamental to the compound's interaction with biological systems.

Electronic Effects and Redox Potential of the Nitro Functionality

The nitro group (NO₂) is a powerful electron-withdrawing group, a property attributable to both resonance and inductive effects. scielo.br This strong electron-withdrawing nature significantly reduces the electron density of the aromatic isoquinoline (B145761) ring to which it is attached. scielo.brnih.gov This characteristic is quantifiable through Hammett substituent constants, where the nitro group has highly positive values (e.g., σₚ = +0.78), indicating its potent capacity to attract electrons. scielo.br This electronic perturbation makes the aromatic system more susceptible to nucleophilic attack and influences the acidity of other functional groups on the molecule. scielo.brnih.gov

A key feature of nitroaromatic compounds is their ability to undergo enzymatic reduction in biological systems. svedbergopen.comnih.gov This process can occur via single-electron or two-electron pathways. nih.gov The one-electron reduction of a nitroaromatic compound (ArNO₂) produces a nitro radical anion (ArNO₂⁻). nih.gov Under aerobic conditions, this radical can transfer its electron to molecular oxygen, regenerating the parent compound and producing a superoxide (B77818) anion, a process known as "futile cycling" that can lead to oxidative stress. nih.gov Under anaerobic or hypoxic conditions, further reduction can occur, leading to nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) intermediates, and ultimately the corresponding amine (ArNH₂). svedbergopen.comnih.gov The redox potential of the nitro group is a critical determinant of the rate and feasibility of these reduction steps. nih.govacs.org This redox activity is often central to the mechanism of action for many nitroaromatic drugs, which can be selectively activated in hypoxic environments, such as those found in solid tumors or certain microorganisms. nih.gov

Role in Modulating Molecular Interactions with Biomolecular Targets

The electronic properties conferred by the nitro group directly influence how the molecule interacts with its biological targets. The polarity and electron distribution shaped by this group can facilitate specific binding events within a receptor's active site. nih.govsvedbergopen.com The electron-deficient aromatic system and the polar nitro group can engage in various non-covalent interactions, including dipole-dipole and π-stacking interactions, with amino acid residues in a protein target. nih.govresearchgate.net

The reduction of the nitro group can be a double-edged sword; it is often a prerequisite for biological activity but can also be linked to toxicity. nih.govsvedbergopen.com The reactive intermediates formed during reduction, such as nitroso and hydroxylamine species, can covalently bind to biological macromolecules like proteins and DNA, leading to the desired therapeutic effect or potential toxicity. nih.gov Therefore, the nitro group can be considered both a pharmacophore (a molecular feature necessary for pharmacological activity) and a toxicophore (a group responsible for toxic effects). nih.govresearchgate.net Its role is highly context-dependent, relying on the specific biological environment and the architecture of the molecular target. svedbergopen.com

Contribution of the Acetic Acid Moiety to Ligand-Target Interactions

The carboxylic acid functional group is a common feature in a vast number of therapeutic agents and plays a vital role in biochemistry. nih.gov Its ability to act as a hydrogen bond donor and acceptor, along with its acidic nature, frequently makes it a key component of a drug's pharmacophore, responsible for anchoring the ligand to its target. nih.govlibretexts.org

Hydrogen Bonding Networks and Salt Bridge Formation

At physiological pH, the carboxylic acid of the acetic acid moiety in this compound typically exists in its deprotonated carboxylate form (COO⁻). This negatively charged group is a potent hydrogen bond acceptor and can participate in strong electrostatic interactions. nih.govresearchgate.net These interactions are crucial for molecular recognition and binding affinity.

One of the most significant interactions involving a carboxylate group is the formation of a salt bridge. nih.gov A salt bridge is a combination of a hydrogen bond and an electrostatic interaction, occurring between oppositely charged groups, such as a carboxylate and a protonated basic amino acid residue like arginine (Arg) or lysine (B10760008) (Lys). nih.govnih.gov This type of interaction is among the strongest non-covalent bonds in biological systems and can significantly enhance the potency and stability of a drug-receptor complex. nih.gov Theoretical studies have shown that the formation and stability of a salt bridge involving an acetic acid analog are highly dependent on the microenvironment, including polarity. nih.gov The carboxylate can establish a network of hydrogen bonds with suitable donor groups in a binding pocket, contributing to the specificity and strength of the ligand-target interaction. libretexts.orgresearchgate.net

Table 1: Potential Interactions of the Acetic Acid Moiety

| Interaction Type | Description | Potential Partner Residues |

|---|---|---|

| Ionic Bond / Salt Bridge | Electrostatic attraction between the negatively charged carboxylate and a positively charged amino acid side chain. | Arginine (Arg), Lysine (Lys), Histidine (His) |

| Hydrogen Bond | The carboxylate oxygens act as hydrogen bond acceptors. | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn), Glutamine (Gln) |

| Water-Mediated Bond | The carboxylate interacts with receptor residues via an intermediate water molecule. | Various polar residues |

Exploration of Carboxylic Acid Bioisosteres in Analog Design

While essential for activity, the carboxylic acid moiety can also introduce undesirable properties, such as poor membrane permeability, rapid metabolism (e.g., glucuronidation), and potential toxicity. nih.govucc.ie To mitigate these drawbacks while preserving the key binding interactions, medicinal chemists frequently employ bioisosteric replacement. nih.govresearchgate.net A bioisostere is a different functional group that mimics the steric, electronic, and physicochemical properties of the original group, resulting in similar biological activity. researchgate.net

Table 2: Common Carboxylic Acid Bioisosteres and Their Properties

| Bioisostere | Structure | Acidity (pKa) | Key Features |

|---|---|---|---|

| Tetrazole | ~4.5 - 4.9 | Acidity similar to carboxylic acids; metabolically stable; increased lipophilicity. drughunter.com | |

| Hydroxamic Acid | ~8 - 9 | Can act as a metal chelator; maintains hydrogen bonding capabilities. nih.gov | |

| Acylsulfonamide | Variable | Acidity can be tuned by substituents; generally more lipophilic. drughunter.com | |

| 5-Oxo-1,2,4-oxadiazole | ~4 - 6 | Less acidic than tetrazoles, which may improve oral absorption. drughunter.com | |

| Hydroxypyrazole | Variable | Can mimic the hydrogen bonding pattern of a carboxylic acid. researchgate.net |

Substituent Effects on the Isoquinoline Core and Peripheral Modifications

The isoquinoline ring system is a privileged scaffold found in numerous biologically active natural products and synthetic drugs. rsc.orgnih.gov Modifications to this core, beyond the primary nitro and acetic acid groups, can have a profound impact on the molecule's activity, selectivity, and pharmacokinetic properties. SAR studies would involve systematically introducing various substituents at different positions on the isoquinoline ring.

For instance, research on other isoquinoline alkaloids has shown that substitutions at positions like C-7 can significantly affect biological activity. rsc.org In the case of this compound, positions C-1, C-3, C-4, C-7, and C-8 are available for modification. Introducing small alkyl groups, halogens, or hydroxyl groups could modulate lipophilicity, metabolic stability, and binding interactions. The electronic nature of these substituents (electron-donating or electron-withdrawing) could also influence the properties of the entire molecule, including the redox potential of the nitro group and the pKa of the acetic acid. acs.org For example, an electron-donating group elsewhere on the ring might partially counteract the strong pull of the nitro group, subtly tuning the molecule's electronic profile.

Furthermore, peripheral modifications to the acetic acid linker itself, such as adding alkyl groups to the α-carbon or extending the chain, could alter the spatial orientation of the crucial carboxylate group, potentially optimizing its fit within the target's binding site. Such modifications are a standard strategy in drug discovery to fine-tune ligand-receptor interactions. nih.gov

Positional Scanning of Substituents (C-1, C-3, C-4, C-5, C-6, C-7, C-8)

The substitution pattern on the isoquinoline ring is a paramount determinant of biological activity. The electron-withdrawing nature of the nitro (NO₂) group, in particular, significantly influences the molecule's properties. nih.gov

Nitro Group Positioning: Studies on related quinoline (B57606) and isoquinoline structures have demonstrated that the position of the nitro group is crucial. For instance, in a series of quinoline derivatives, a nitro group at the C-5 position resulted in a marked increase in bioactivity compared to analogs where the group was at the C-6 or C-7 positions. japsonline.comjapsonline.com This suggests that the electronic and steric effects of the nitro group at C-5 in the parent compound are likely optimal for its specific biological target.

Substitutions at Other Positions: The introduction of various substituents at other positions on the isoquinoline ring has been explored to map the SAR landscape. nih.gov

C-1 and C-3: The introduction of substituents at the C-1 and C-3 positions has been a common strategy in the synthesis of diverse isoquinoline libraries. nih.gov For example, in some series, C-1 aryl substitutions have been investigated. nih.gov Similarly, modifications at the C-3 position, such as the introduction of 4-methoxy phenyl groups, have been shown to yield significant antifungal activity in certain isoquinoline systems. nih.gov

C-4: The C-4 position is also a key site for modification. In some classes of isoquinoline derivatives, substitution at C-4 has been shown to influence activity, often in conjunction with C-3 modifications. nih.gov

C-5, C-6, and C-7: Beyond the critical nitro group at C-5, other substitutions have been evaluated at this position and its neighbors. In related systems, methoxy, hydroxyl, and cyano groups at the C-5 position also conferred greater bioactivity compared to their placement at other positions. japsonline.com The acetic acid moiety at C-6 is a core feature, but its replacement or modification would be a key area of SAR study. In styrylquinolines, substitutions at the C-7 and C-8 positions have been noted as being important for modulating various biological activities. nih.gov

The following table summarizes the general influence of substituent positions on the activity of isoquinoline and quinoline analogs based on available research.

| Position | Substituent Type | General Impact on Activity | Reference |

| C-1 | Aryl groups | Modulates activity, often explored in library synthesis. | nih.gov |

| C-3 | Substituted phenyl groups | Can significantly enhance specific activities (e.g., antifungal). | nih.gov |

| C-4 | Various | Influences activity, often studied alongside C-3 substitutions. | nih.gov |

| C-5 | Nitro, Methoxy, Hydroxyl, Cyano | Strong positive influence on activity compared to other positions. | japsonline.comjapsonline.com |

| C-6 | Acetic Acid | Core structural feature; its interactions are critical. | |

| C-7 | Nitro, Various | Lower activity compared to C-5 substitution for the nitro group. Important for activity in some scaffolds. | japsonline.comnih.gov |

| C-8 | Various | Can be critical for activity in certain quinoline-based series. | nih.gov |

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. nih.govbiomedgrid.com The spatial arrangement of atoms can dramatically affect a compound's binding affinity, metabolic stability, and transport across membranes. nih.govresearchgate.net For analogs of this compound, stereochemical considerations are crucial, particularly concerning the acetic acid side chain.

If a chiral center is introduced, for example by substitution on the α-carbon of the acetic acid moiety, the resulting enantiomers or diastereomers would be expected to have different biological activities. biomedgrid.com It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). biomedgrid.com This stereoselectivity often arises from the specific three-dimensional fit required for optimal interaction with a protein's binding site. nih.gov

The synthesis of stereochemically pure isoquinoline alkaloids is an active area of research, employing both diastereoselective and enantioselective catalytic methods to produce single enantiomers for biological evaluation. acs.org In some cases, stereochemistry has been shown to affect cellular uptake, suggesting that transport systems can be stereoselective. nih.govresearchgate.net Therefore, the development of chiral analogs of this compound would require careful stereochemical control and evaluation to optimize potency. acs.orgresearchgate.net

Conformational Analysis and its Correlation with SAR

The biological function of a molecule is dictated by its three-dimensional shape. Conformational analysis, the study of the spatial arrangement of atoms and the energies associated with different arrangements, is therefore essential for understanding SAR. rsc.org The isoquinoline ring system and its side chains are not strictly rigid and can adopt different conformations, which influences how the molecule presents its binding motifs to a biological target.

Techniques such as high-resolution NMR spectroscopy (including DNOE measurements) and X-ray crystallography are used to determine the predominant conformations of isoquinoline derivatives in solution and in the solid state. rsc.org For example, studies on related fused isoquinoline systems have identified stable cis and trans-anellated stereostructures, demonstrating how subtle structural changes can lead to distinct conformational preferences. rsc.org

The correlation with SAR is direct: the most stable or biologically relevant conformation is the one that interacts with the target receptor or enzyme. For a pyrrolonaphthoxazepine containing an isoquinolinylacetic acid moiety, X-ray crystallography confirmed its binding to the colchicine-site of tubulin, providing a clear picture of the bioactive conformation and its interactions. unipi.it Understanding the preferred conformation of this compound and its analogs allows medicinal chemists to design new molecules that are "pre-organized" into the bioactive shape, potentially increasing affinity and potency.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are powerful tools for predictive design, allowing researchers to estimate the activity of novel, unsynthesized molecules and prioritize synthetic efforts. nih.gov

The development of a QSAR model for this compound analogs would involve several key steps:

Data Set Assembly: A series of analogs with varying substituents would be synthesized and their biological activities measured. This data set is then divided into a training set (to build the model) and a test set (to validate its predictive power). nih.govnih.gov

Descriptor Calculation: For each molecule, a large number of numerical parameters, or "descriptors," are calculated. These can include:

Topological descriptors: Describing atomic connectivity. japsonline.com

Electronic descriptors: Such as HOMO/LUMO energies, electronegativity, and electron density, which are critical for compounds with electron-withdrawing groups like the nitro group. nih.gov

Thermodynamic descriptors: Quantifying stability and energy. nih.gov

3D descriptors: Like MoRSE (Molecular Representation of Structure-property Relationships) descriptors, which encode 3D structural information. japsonline.comjapsonline.com

Model Generation and Validation: Statistical methods are used to build an equation linking the descriptors to activity. The model's robustness and predictive ability are rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation with the test set. nih.govnih.gov A technique known as Y-randomization is also used to ensure the model is not the result of a chance correlation. japsonline.comnih.gov

For isoquinoline and quinoline derivatives, QSAR studies have successfully identified key descriptors that govern activity. For instance, van der Waals volume, electron density, and electronegativity were found to be pivotal for the antitubercular activity of certain quinolinone derivatives. nih.gov Such models can generate contour maps that visualize regions where steric bulk or specific electronic properties (positive or negative) would be favorable for activity, guiding the design of new, more potent analogs. nih.govresearchgate.net

| QSAR Descriptor Type | Example Descriptor | Potential Relevance to this compound | Reference |

| Electronic | Electronegativity, LUMO density | Crucial due to the strongly electron-withdrawing nitro group. | nih.gov |

| Steric/Topological | van der Waals volume | Defines the size and shape constraints of the binding pocket. | nih.gov |

| 3D (MoRSE) | 3D molecular coordinates | Encodes the three-dimensional structure required for interaction. | japsonline.comjapsonline.com |

| Thermodynamic | Heat of formation | Relates to the stability of the molecule. | nih.gov |

Molecular Interactions and Biochemical Mechanisms of Action in Vitro Studies

Evaluation in Cell-Based Assays (Non-Clinical)

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines (In Vitro)

No studies detailing the cytotoxic or antiproliferative effects of (5-Nitro-isoquinolin-6-yl)-acetic acid against any cancer cell lines have been found. Therefore, data such as IC₅₀ values are not available.

Effects on Cell Cycle Progression and Apoptosis Induction (In Vitro)

There is no published research on the effects of this compound on cell cycle progression or its potential to induce apoptosis in any cell line.

Enzyme Inhibition and Modulation Studies

Inhibition of Specific Enzymes (e.g., Topoisomerase I, Acetylcholinesterase, Aldose Reductase)

No data exists in the scientific literature regarding the inhibitory activity of this compound against specific enzymes such as Topoisomerase I, Acetylcholinesterase, or Aldose Reductase.

Mechanisms of Enzyme Inhibition (e.g., Competitive, Non-Competitive)

As no enzyme inhibition has been reported, there is no information on the potential mechanisms of such inhibition by this compound.

Identification and Validation of Molecular Targets

The molecular targets of this compound have not been identified or validated in any published in vitro studies.

Receptor Binding Assays and Selectivity Profiling

Receptor binding assays are a cornerstone of in vitro pharmacology, designed to quantify the affinity of a ligand for a specific receptor. This is achieved by measuring the displacement of a radioactively or fluorescently labeled ligand by the test compound. The resulting data, often expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50), provides a quantitative measure of the compound's binding potency.

Currently, there is a notable lack of published data from receptor binding assays conducted specifically on This compound . Consequently, its affinity and selectivity profile across a broad range of physiological receptors remains uncharacterized.

In the broader context of isoquinoline-containing compounds, research has demonstrated a wide array of receptor interactions. For instance, certain isoquinoline (B145761) alkaloids are known to interact with adrenergic, dopaminergic, and serotonergic receptors. However, it is crucial to emphasize that the specific substitution pattern of a nitro group at the 5-position and an acetic acid moiety at the 6-position on the isoquinoline scaffold of the title compound will profoundly influence its electronic and steric properties, thereby dictating its unique receptor binding profile. Without empirical data, any extrapolation of activity from related but structurally distinct analogs would be purely speculative.

A comprehensive selectivity profiling of This compound would involve screening against a panel of receptors, including but not limited to G-protein coupled receptors (GPCRs), ligand-gated ion channels, and nuclear receptors. Such studies are essential to identify its primary molecular target(s) and to assess potential off-target interactions that could lead to undesirable side effects.

Interaction with Protein Families (e.g., Kinases, Ligand-Gated Ion Channels)

Beyond receptor binding, the interaction of a compound with other key protein families, such as kinases and ligand-gated ion channels, is a critical area of investigation.

Kinases: The protein kinase family represents a large and diverse group of enzymes that play a central role in cellular signal transduction. Aberrant kinase activity is implicated in numerous diseases, particularly cancer, making them attractive targets for therapeutic intervention. The isoquinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. For example, derivatives of 2-phenylaminoimidazo[4,5-h]isoquinolin-9-one have been optimized as potent and orally active inhibitors of Lck kinase, a tyrosine kinase essential for T-cell activation. researchgate.net

As with receptor binding, there is no specific data available on the interaction of This compound with kinases. A thorough investigation would involve screening the compound against a panel of kinases to determine its inhibitory activity and to identify the specific kinase(s) it targets. The presence of the nitro group and the acetic acid side chain would be expected to influence its binding mode within the ATP-binding pocket of susceptible kinases.

Ligand-Gated Ion Channels (LGICs): LGICs are transmembrane protein complexes that are activated upon the binding of a specific ligand, leading to the opening of an ion channel and subsequent changes in the cell's membrane potential. These channels are crucial for synaptic transmission and are the targets of many clinically important drugs. The interaction of various ligands with these channels can be complex, involving modulation of channel gating and kinetics. nih.gov

The potential for This compound to modulate the activity of LGICs, such as the nicotinic acetylcholine, GABA-A, or glutamate (B1630785) receptors, is currently unknown due to a lack of experimental evidence. In vitro electrophysiological techniques, such as patch-clamp recording, would be necessary to evaluate its effects on these channels.

Modulation of Biochemical Pathways and Signaling Cascades (In Vitro)

The binding of a compound to its molecular target(s) initiates a cascade of downstream events that collectively constitute its effect on cellular function. In vitro studies are instrumental in dissecting these biochemical pathways and signaling cascades.

Given the absence of data on the primary molecular target(s) of This compound , any discussion of its impact on specific biochemical pathways is speculative. However, should this compound be found to interact with a particular receptor or enzyme, subsequent studies would typically investigate its effects on downstream signaling molecules. For instance, if it were to inhibit a specific kinase, researchers would examine the phosphorylation status of that kinase's known substrates.

Research on related nitro-substituted isoquinoline derivatives has provided some insights into their potential biological activities. For example, studies on the amidation of 5-nitroisoquinoline (B18046) have led to the synthesis of novel nitro and nitroso derivatives. mdpi.com While these studies focus on synthetic methodology, they open the door for future biological evaluation of the resulting compounds.

Medicinal Chemistry and Drug Design Principles Applied to 5 Nitro Isoquinolin 6 Yl Acetic Acid

Hit Identification and Lead Generation Strategies

The initial phase of discovering new drug candidates involves identifying "hits"—compounds that show desired activity against a biological target. criver.com For a scaffold as versatile as isoquinoline (B145761), several strategies are employed to generate these initial starting points for a drug discovery program. rsc.org

High-Throughput Screening (HTS) is a cornerstone of modern hit identification, allowing for the rapid testing of thousands to millions of compounds against a specific biological target. pharmiweb.comsygnaturediscovery.com Given the proven therapeutic potential of the isoquinoline core, chemical libraries containing a diverse array of isoquinoline derivatives are valuable resources for HTS campaigns. nih.govevotec.com

The process begins with the development of a robust and sensitive assay suitable for automation. evotec.com Large, diverse libraries of compounds, such as those containing various substituted isoquinolines, are then screened to identify molecules that exhibit activity. evotec.com For instance, a screening campaign for inhibitors of the ROM-K potassium channel successfully identified a hit that, notably, contained an aromatic nitro group, underscoring that even potentially problematic motifs like the nitro group can be present in initial hits from large-scale screening efforts. cambridgemedchemconsulting.com Similarly, screening of tetrahydroisoquinoline libraries has led to the identification of initial leads for developing new antitubercular agents. nih.gov The success of any HTS campaign is highly dependent on the quality and diversity of the screening library; a well-curated collection of isoquinoline-based compounds increases the probability of finding viable starting points for medicinal chemistry optimization. evotec.com

Complementary to screening existing libraries, de novo design and scaffold exploration offer a rational approach to generating novel chemical entities. De novo design utilizes computational methods to build molecules from scratch within the binding site of a target protein. nih.gov These methods can generate novel isoquinoline-based structures tailored to the specific geometry and chemical environment of the target, suggesting new synthetic objectives. nih.govyoutube.com

Scaffold exploration involves the systematic chemical modification of the core isoquinoline structure to discover new areas of chemical space with desirable biological activity. nih.govrsc.org The isoquinoline scaffold is particularly amenable to this approach due to the multiple positions available for substitution (e.g., C-1, C-3, C-4) and the potential for various synthetic reactions to create diverse derivatives. rsc.org Synthetic methodologies like the Ugi, Pomeranz-Fritsch, and Bischler-Napieralski reactions are employed to build libraries of diverse isoquinoline scaffolds. uj.edu.pl This exploration can lead to the discovery of novel and potent compounds, such as isoquinoline-based histone deacetylase (HDAC) inhibitors, which were developed through the rational design and synthesis of new derivatives. nih.gov The goal is to create unique scaffolds that are not only active but also possess favorable intellectual property positions. sygnaturediscovery.com

Lead Optimization Methodologies for Isoquinoline Analogs

Once a hit is identified, it undergoes lead optimization, a process of iterative chemical modification to improve its drug-like properties. scienceopen.comnih.gov For isoquinoline analogs, this involves refining the structure to enhance potency, selectivity, and metabolic stability. nih.gov

A primary goal of lead optimization is to increase a compound's potency (the concentration required to produce a desired effect) and its selectivity (its ability to interact with the intended target over other proteins). This is typically achieved through detailed Structure-Activity Relationship (SAR) studies. nih.gov

For isoquinoline derivatives, SAR exploration involves modifying substituents at various positions on the ring system. For example, in a series of tetrahydroisoquinoline-based inhibitors, it was found that the nature of the linker group and the terminal aromatic ring were critical for target binding and potency. nih.gov Another powerful strategy for improving potency and selectivity is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties. rsc.org In the context of (5-Nitro-isoquinolin-6-yl)-acetic acid, the nitro group is a key point for modification. Aromatic nitro groups are often considered liabilities due to potential toxicity. cambridgemedchemconsulting.com Studies on other classes of compounds have shown that replacing a nitro group with a bioisostere like a trifluoromethyl (CF3) group can successfully replicate binding interactions while often increasing potency. nih.govnih.govacs.org Furthermore, selectivity can be engineered by exploiting subtle differences between related targets. In one study, bioisosteric replacement of a quinoline (B57606) moiety with an isoquinoline led to a significant improvement in selectivity for the HER2 kinase over the closely related EGFR. nih.gov

Table 1: Bioisosteric Replacements for the Nitro Group and Their Effects

| Original Group | Bioisosteric Replacement | Observed Effects on Properties | Reference(s) |

|---|---|---|---|

| Aliphatic NO₂ | CF₃ | Increased potency, improved in vitro metabolic stability | nih.govnih.govacs.org |

This table is generated based on principles of bioisosterism and findings from related compound series.

Metabolic stability refers to a compound's resistance to being broken down by metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes in the liver. researchgate.net Poor stability can lead to rapid clearance from the body, reducing a drug's effectiveness. nih.gov Improving metabolic stability is a critical aspect of lead optimization.

In vitro predictive models are essential tools for assessing metabolic stability early in the drug discovery process. nuvisan.com The most common assays involve incubating the compound with human liver microsomes (HLM) or hepatocytes and measuring the rate of its disappearance over time. researchgate.netnuvisan.com These assays provide key parameters like intrinsic clearance (CLint) and half-life (t½). nuvisan.com

Several strategies can be employed to improve the metabolic stability of isoquinoline analogs:

Blocking Metabolic "Soft Spots": Unsubstituted aromatic rings or alkyl groups can be susceptible to oxidation by CYP enzymes. pressbooks.pub Introducing substituents, such as fluorine or an electron-withdrawing group, at these positions can block metabolism. The inherent presence of a nitrogen atom in the isoquinoline ring already makes it more resistant to CYP-mediated oxidation compared to a naphthalene (B1677914) ring. pressbooks.pubnih.gov

Bioisosteric Replacement: As mentioned previously, replacing metabolically liable groups is a common strategy. For "this compound", the nitro group can be a site of metabolic reduction. Replacing it with a more stable group like a trifluoromethyl (CF₃) has been shown in other scaffolds to significantly improve metabolic stability. nih.govnih.gov

Structural Modification: In one series of isoquinoline derivatives, modifying a linker from an acetylene (B1199291) to a furan (B31954) moiety resulted in improved metabolic stability in human and mouse liver microsomes. nih.gov

Table 2: Example of Metabolic Stability Data for Isoquinoline Derivatives

| Compound | Linker Moiety | % Remaining after 30 min (HLM) | Metabolic Stability | Reference |

|---|---|---|---|---|

| Derivative A | Acetylene | < 1% | Poor | nih.gov |

This table is illustrative of findings reported in the literature for isoquinoline analogs.

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can also be developed to predict metabolic stability based on a compound's structural features, further guiding the design of more stable analogs. nih.govnih.gov

Prodrug Strategies for this compound and its Derivatives

A prodrug is an inactive or less active molecule that is converted into the active parent drug in vivo through enzymatic or chemical transformation. nih.gov This strategy is often used to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. acs.org

The carboxylic acid group of this compound is an ideal handle for prodrug design. At physiological pH, this group will be ionized, which can increase water solubility but often hinders the molecule's ability to cross cell membranes, thereby limiting its oral bioavailability. mdpi.com

A common and effective prodrug strategy for carboxylic acids is esterification. nih.gov By converting the carboxylic acid to an ester, the charge is masked, making the molecule more lipophilic and better able to permeate biological membranes. Once absorbed, the ester is cleaved by ubiquitous esterase enzymes in the blood, liver, or other tissues to release the active carboxylic acid. acs.orgmdpi.com

A well-known example of this approach is oseltamivir (B103847) (Tamiflu®), the ethyl ester prodrug of its active carboxylic acid form. The prodrug has significantly higher oral bioavailability (~80%) compared to the parent drug (<5%). acs.orgmdpi.com A similar strategy has been successfully applied to quinoline carboxylic acids, close structural relatives of the target compound, to create water-soluble phosphate (B84403) prodrugs that are activated in vivo by alkaline phosphatase. nih.gov

Table 3: Common Prodrug Moieties for Carboxylic Acids

| Promolety (R) in R-O-C=O | Resulting Prodrug Type | Activation Mechanism | Primary Goal | Reference(s) |

|---|---|---|---|---|

| Ethyl, Methyl | Simple Ester | Esterases | Improve permeability/bioavailability | acs.orgmdpi.com |

| Acyloxymethyl | Acyloxyalkyl Ester | Esterases | Improve permeability/bioavailability | nih.gov |

| Phosphate | Phosphate Ester | Phosphatases | Improve aqueous solubility | nih.gov |

This table summarizes generally applicable prodrug strategies for the carboxylic acid functional group.

The design of a prodrug for this compound would involve selecting a suitable promoiety that is efficiently cleaved in vivo and is itself non-toxic. acs.org This approach could significantly enhance the therapeutic potential of the compound by improving its pharmacokinetic profile.

Design of Carrier-Linked Prodrugs

Carrier-linked prodrugs are designed to improve the physicochemical or pharmacokinetic properties of a parent drug by attaching it to a carrier molecule, often through a biodegradable linker. For a molecule like this compound, the carboxylic acid moiety is a prime attachment point for such carriers. The primary goal of creating a carrier-linked prodrug would be to enhance properties like solubility, membrane permeability, or to achieve targeted delivery.

One common strategy involves esterification of the carboxylic acid to create more lipophilic prodrugs that can more easily cross cell membranes. nih.gov For instance, simple alkyl esters could be synthesized. The choice of the ester promoiety can significantly influence the rate of hydrolysis back to the active carboxylic acid by esterase enzymes in the body.

Table 1: Hypothetical Carrier-Linked Ester Prodrugs of this compound and Their Predicted Properties

| Prodrug Name | Carrier Moiety | Predicted Lipophilicity (LogP) | Predicted Aqueous Solubility | Predicted Rate of Hydrolysis |

| Methyl (5-nitro-isoquinolin-6-yl)-acetate | Methyl | 2.1 | Moderate | Fast |

| Ethyl (5-nitro-isoquinolin-6-yl)-acetate | Ethyl | 2.5 | Moderate to Low | Moderate |

| Isopropyl (5-nitro-isoquinolin-6-yl)-acetate | Isopropyl | 2.8 | Low | Slow |

| Benzyl (5-nitro-isoquinolin-6-yl)-acetate | Benzyl | 3.9 | Very Low | Slow |

Note: The data in this table is hypothetical and for illustrative purposes only.

Another approach involves linking the drug to a carrier that targets a specific transporter or receptor. For example, linking it to an amino acid could facilitate uptake by amino acid transporters, which are often overexpressed in cancer cells.

Bioprecursor Prodrug Approaches, particularly for Nitro-Containing Compounds

Bioprecursor prodrugs are compounds that are metabolically activated to the active drug. The nitro group at the 5-position of the isoquinoline ring is a key feature that can be exploited for a bioprecursor prodrug strategy. Aromatic nitro compounds can be selectively reduced to hydroxylamines and amines by nitroreductase enzymes that are highly expressed in hypoxic environments, a characteristic feature of solid tumors. nih.govmdpi.com This provides a mechanism for tumor-selective drug release.

In this scenario, the nitro group itself acts as the bioprecursor moiety. The reduction of the nitro group on this compound to the corresponding 5-aminoisoquinoline (B16527) derivative could potentially alter its biological activity, effectively "activating" it within the target tissue. For instance, the parent nitro compound might be designed to be inactive against a specific target, while the resulting amino derivative is a potent inhibitor.

A related strategy involves using a nitroimidazole group as a trigger for drug release. For example, a 2-nitroimidazole (B3424786) derivative could be linked to the active drug. Under hypoxic conditions, the nitroimidazole is reduced, leading to the cleavage of the linker and release of the active compound. nih.gov This approach could be adapted for this compound, where the acetic acid moiety could be the point of attachment for such a bioreductive trigger.

Table 2: Hypothetical Bioprecursor Prodrug Strategy for this compound

| Prodrug Approach | Activation Mechanism | Target Environment | Released Active Moiety |

| Intrinsic Nitro Group Reduction | Nitroreductase-mediated reduction | Hypoxic tissues (e.g., solid tumors) | (5-Amino-isoquinolin-6-yl)-acetic acid |

| Nitroimidazole-Linked Prodrug | Reduction of the nitroimidazole trigger | Hypoxic tissues | This compound |

Note: The data in this table is hypothetical and for illustrative purposes only.

Bioisosteric Replacement and Scaffold Hopping in Drug Design

Bioisosteric replacement and scaffold hopping are powerful tools in medicinal chemistry used to optimize lead compounds by modifying their structure to improve potency, selectivity, and pharmacokinetic properties, or to generate novel intellectual property. researchgate.net

Bioisosteric Replacement

Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. cambridgemedchemconsulting.comyoutube.com For this compound, several bioisosteric replacements could be considered.

Carboxylic Acid Bioisosteres : The carboxylic acid group is often a liability due to its potential for rapid metabolism and poor oral bioavailability. It can be replaced with other acidic groups like a tetrazole, a hydroxamic acid, or a sulfonamide. These replacements can maintain the necessary interactions with the biological target while improving the drug-like properties of the molecule.

Nitro Group Bioisosteres : The nitro group is strongly electron-withdrawing. It could be replaced with other electron-withdrawing groups like a cyano (-CN) group or a trifluoromethyl (-CF3) group to probe the importance of this electronic effect for biological activity.

Ring System Bioisosteres : The isoquinoline ring itself can be considered a bioisostere of other bicyclic aromatic systems like quinoline, quinazoline, or indole. namiki-s.co.jpjst.go.jp

Table 3: Potential Bioisosteric Replacements for this compound

| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Improve metabolic stability and oral bioavailability |

| Nitro Group (-NO2) | Cyano Group (-CN) | Maintain electron-withdrawing nature with different steric and electronic properties |

| Isoquinoline Ring | Quinoline Ring | Alteration of the nitrogen position to explore different binding interactions |

Note: The data in this table is hypothetical and for illustrative purposes only.

Scaffold Hopping

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features responsible for biological activity. niper.gov.in This can lead to the discovery of novel chemical series with improved properties. nih.govnih.gov

Starting from the this compound scaffold, a medicinal chemist might identify the key pharmacophoric elements as a bicyclic aromatic system with a nitro group and an acetic acid side chain at specific positions. A scaffold hopping strategy would aim to replace the isoquinoline core with other ring systems that can present these pharmacophoric elements in a similar spatial arrangement.

Table 4: Hypothetical Scaffold Hopping from this compound

| Original Scaffold | Hopped Scaffold | Key Pharmacophoric Features Retained | Potential Advantages |

| Isoquinoline | Quinoline | Bicyclic aromatic core, relative positions of substituents | Novel chemical space, potentially different ADME properties |

| Isoquinoline | Indole | Bicyclic aromatic core, hydrogen bond donor/acceptor possibilities | Different patent landscape, potentially improved selectivity |

| Isoquinoline | Benzothiazole | Bicyclic aromatic core | Exploration of different physicochemical properties |

Note: The data in this table is hypothetical and for illustrative purposes only.

The successful application of these medicinal chemistry principles could lead to the development of optimized drug candidates derived from the initial this compound structure, with enhanced therapeutic potential.

Computational Chemistry and Theoretical Investigations of 5 Nitro Isoquinolin 6 Yl Acetic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) interacts with a biological target, typically a protein. This approach is fundamental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at the molecular level.

Molecular docking simulations are employed to determine the preferred orientation of (5-Nitro-isoquinolin-6-yl)-acetic acid when it binds to a receptor's active site. The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. The scoring functions estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), which correlates with the strength of the ligand-receptor interaction. For instance, in studies of similar heterocyclic compounds, docking scores have been used to rank potential inhibitors of enzymes like α-glucosidase or various bacterial proteins. nih.gov The lower the binding energy, the more stable the complex is predicted to be.

The binding mode reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand within the receptor's binding pocket. For this compound, the nitro group and the carboxylic acid moiety are expected to be key contributors to its binding profile, likely forming hydrogen bonds with polar amino acid residues. The isoquinoline (B145761) ring system can engage in π-π stacking or hydrophobic interactions. Docking studies on related nitro-containing compounds have demonstrated the importance of these interactions in achieving high binding affinities. scispace.com

Table 1: Illustrative Docking Simulation Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR 234, LYS 156, ARG 89 |

| Hydrogen Bond Donors | Carboxylic acid -OH |

| Hydrogen Bond Acceptors | Nitro group O-atoms, Carboxylic acid C=O |

| Hydrophobic Interactions | Isoquinoline ring with PHE 312 |

Note: This table is for illustrative purposes and represents typical data obtained from a molecular docking simulation.